![molecular formula C17H26BrN3 B10886103 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety
Preparation Methods
The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and piperidine.
Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine.
Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used as an intermediate in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(3-Bromobenzyl)piperidine: This compound shares a similar structure but lacks the methylpiperazine moiety.
1-(4-Bromobenzyl)piperidine: Similar to the above compound but with the bromine atom in a different position on the benzyl group.
1-(3-Bromobenzyl)piperazine: This compound has a similar structure but lacks the piperidine ring.
The uniqueness of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26BrN3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3 |
InChI Key |
LEIZNTMQNIIWGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


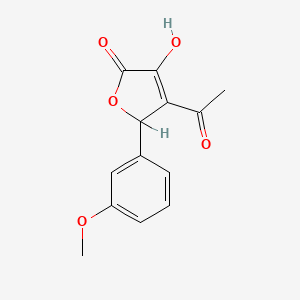
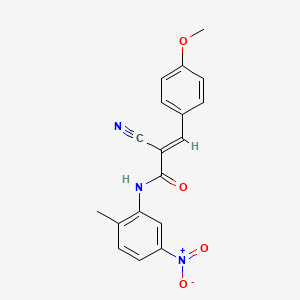
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)
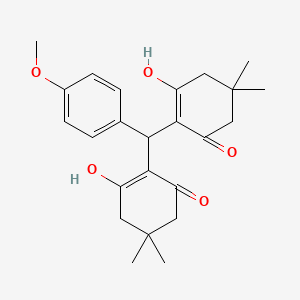
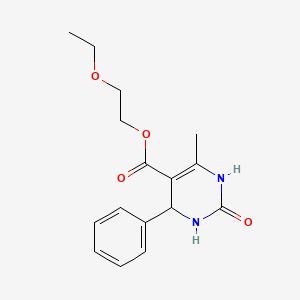
![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10886063.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
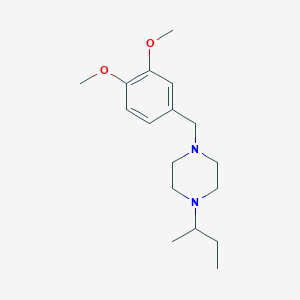
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886105.png)
![5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10886106.png)
